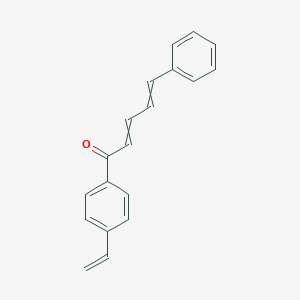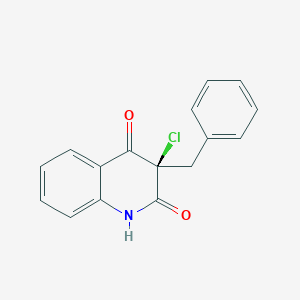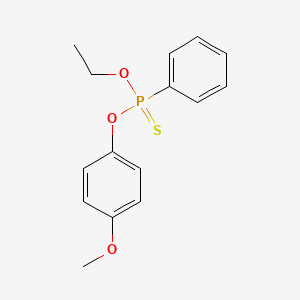
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one is an organic compound with a complex structure that includes both ethenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one typically involves the reaction of 4-ethenylphenyl derivatives with other organic compounds under controlled conditions. One common method includes the use of phase transfer catalysts and organic solvents to facilitate the reaction . The reaction conditions often involve moderate temperatures and the use of specific reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the rapid and efficient production of large quantities . These methods are designed to optimize reaction conditions and minimize waste, making the process more economical and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where an electrophile replaces a hydrogen atom on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-ethylphenyl)-: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Methylsulfanyl-1,4-Dihydropyrimidines: These compounds share some structural similarities and have been studied for their biological activities.
1,4-Diethenylbenzene: Another compound with ethenyl groups attached to a benzene ring.
Uniqueness
1-(4-Ethenylphenyl)-5-phenylpenta-2,4-dien-1-one is unique due to its specific arrangement of ethenyl and phenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
60689-04-5 |
|---|---|
Molecular Formula |
C19H16O |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
1-(4-ethenylphenyl)-5-phenylpenta-2,4-dien-1-one |
InChI |
InChI=1S/C19H16O/c1-2-16-12-14-18(15-13-16)19(20)11-7-6-10-17-8-4-3-5-9-17/h2-15H,1H2 |
InChI Key |
NEEYEJLLNDTQTA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)C=CC=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















